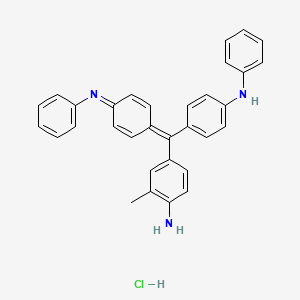

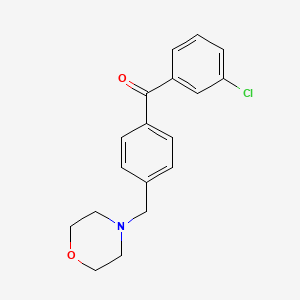

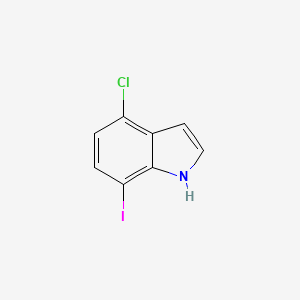

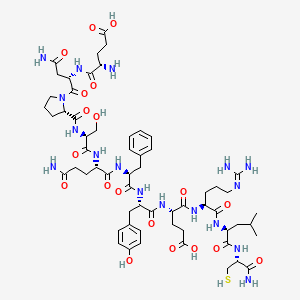

![molecular formula C13H7ClF3NO2 B1629691 4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde CAS No. 950994-19-1](/img/structure/B1629691.png)

4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde

Overview

Description

4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde is a chemical compound with the CAS Number: 950994-19-1 . It has a molecular weight of 301.65 . The IUPAC name for this compound is 4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}benzaldehyde .

Physical And Chemical Properties Analysis

This compound is stored at ambient temperature . It has a flash point of 106/0.075mm . More detailed physical and chemical properties are not available in the search results.Scientific Research Applications

Pd-Catalyzed Ortho C-H Hydroxylation of Benzaldehydes

A study by Xiao-Yang Chen, Seyma Ozturk, and E. J. Sorensen (2017) discusses the direct Pd-catalyzed ortho C-H hydroxylation of benzaldehydes, highlighting the role of external nucleophiles in the outcome of Pd(IV) reductive eliminations. This process, which involves 4-chloroanthranilic acid as a transient directing group, showcases the chemical reactivity and potential applications of benzaldehyde derivatives in organic synthesis (Chen, Ozturk, & Sorensen, 2017).

Metal-Organic Frameworks (MOFs) in Catalysis

Research by Anup Paul et al. (2020) introduces new 3D metal-organic frameworks (MOFs) synthesized from pyridyl amide functionalized benzoic acid. These MOFs exhibit heterogeneous catalytic activity in eco-friendly conditions for benzyl alcohol oxidation and C-C bond formation reactions. Their study underscores the potential of MOFs in catalyzing environmentally benign reactions, demonstrating the broad applicability of pyridyl compounds in catalytic systems (Paul et al., 2020).

Sulfated Ti-SBA-15 Catalyst for Oxidation Reactions

The work by Rajesh Sharma, K. Soni, and A. Dalai (2012) focuses on the oxidation of benzyl alcohol to benzaldehyde using a sulfated Ti-SBA-15 catalyst. Their findings indicate a significant increase in oxidative properties, enhancing benzyl alcohol conversion efficiency. This study showcases the potential of modified mesoporous materials in facilitating oxidation reactions, relevant to the derivatives of benzaldehyde (Sharma, Soni, & Dalai, 2012).

Electrochemical Polymerization and Catalytic Activity

Jin-jin Lu et al. (2014) explored the electrocatalytic activity of poly(4-(3-(pyrrol-1-yl)propionyloxy)-2,2,6,6-tetramethylpiperidin-1-yloxy) for benzyl alcohol oxidation. Their research demonstrates the high electrocatalytic activity for benzyl alcohol oxidation to benzaldehyde, highlighting the utility of electrochemical polymerization in enhancing catalytic processes (Lu et al., 2014).

Safety And Hazards

The compound is classified under GHS07 for safety . The hazard statements associated with it are H302+H312+H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary statements include P271, P260, and P280, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name |

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7ClF3NO2/c14-11-5-9(13(15,16)17)6-18-12(11)20-10-3-1-8(7-19)2-4-10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDNCREKLEIAJBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)OC2=C(C=C(C=N2)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50639985 | |

| Record name | 4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50639985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde | |

CAS RN |

950994-19-1 | |

| Record name | 4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50639985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

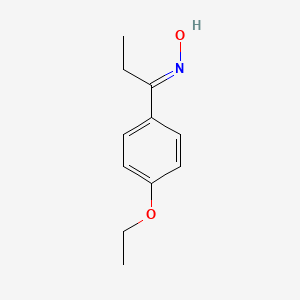

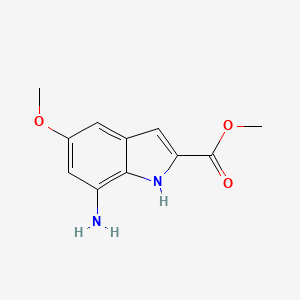

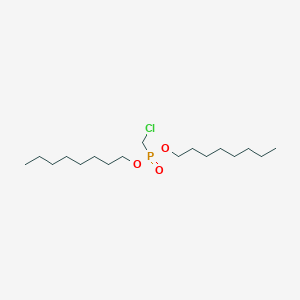

![Disodium;[6-bromo-3-[(2-methoxyphenyl)carbamoyl]naphthalen-2-yl] phosphate;hydrate](/img/structure/B1629613.png)